molecular formula C17H12BrN3S B13898664 2-benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole

2-benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole

Cat. No.: B13898664
M. Wt: 370.3 g/mol
InChI Key: SRSPRAGZROQBNJ-UHFFFAOYSA-N
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Description

2-Benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrrolo[2,3-b]pyridine moiety. The presence of a bromine atom and a benzyl group further enhances its chemical properties, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques like crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological studies .

Scientific Research Applications

2-Benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) pathway, which is crucial in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the thiazole ring and bromine atom enhances its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C17H12BrN3S

Molecular Weight

370.3 g/mol

IUPAC Name

2-benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole

InChI

InChI=1S/C17H12BrN3S/c18-12-7-13-14(9-20-17(13)19-8-12)15-10-22-16(21-15)6-11-4-2-1-3-5-11/h1-5,7-10H,6H2,(H,19,20)

InChI Key

SRSPRAGZROQBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)C3=CNC4=C3C=C(C=N4)Br

Origin of Product

United States

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